molecular formula C14H16N2 B1144217 1,2-Diphenylethane-1,2-diamine CAS No. 16635-95-3

1,2-Diphenylethane-1,2-diamine

Cat. No. B1144217
CAS RN: 16635-95-3
M. Wt: 212.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1,2-Diphenylethane is synthesized through various chemical processes, including F - C alkylation, benzyl coupling reaction, alkylation of benzene and ethylene oxide, benzoin reduction, carbonyl coupling and reduction reaction, aromatization of ethyne, oxidation condensation of toluene, aromatization of olefin, and coupling and reduction reaction in the aromatic ring (Tang Zhong-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1,2-diphenylethane has been thoroughly examined in the vapor phase, revealing a predominant existence of the molecule in the antiperiplanar form with specific geometrical parameters (Q. Shen, 1998).

Chemical Reactions and Properties

1,2-Diphenylethane-1,2-diamine serves as an effective chiral solvating agent (CSA) for the 1H NMR analysis of chiral carboxylic acids, indicating its vital role in distinguishing enantiomeric purity of various acids (R. Fulwood & D. Parker, 1994).

Physical Properties Analysis

The crystal structure analyses of various derivatives of 1,2-diphenylethane have demonstrated the influence of substituents on the ethane bond length, showcasing the diversity in physical properties based on molecular modifications (J. Harada & K. Ogawa, 2001).

Chemical Properties Analysis

The chemical properties of 1,2-diphenylethane-1,2-diamine are highlighted by its reactivity in various contexts, including its application in asymmetric synthesis through metal-catalyzed diamination reactions, which underscores the compound's significance in producing biologically active molecules and pharmaceutical agents (F. Cardona & A. Goti, 2009).

Scientific Research Applications

  • Chiral Solvating Agent in NMR Analysis : 1,2-Diphenylethane-1,2-diamine serves as an effective chiral solvating agent for analyzing the enantiomeric purity of chiral carboxylic acids via 1H NMR, offering significant diastereotopic resonance shifts (Fulwood & Parker, 1994).

  • Catalytic Properties in Asymmetric Hydrogenation : Its water-soluble version, N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, when used in iridium complexes, shows promising catalytic properties for asymmetric hydrogenation of ketones, especially under biphasic conditions (Maillet et al., 2002).

  • Enantioselective Catalyst for Hydrosilylation of Imines : Zinc acetate complexes with 1,2-diphenylethane-1,2-diamine derivatives are effective in enantioselective hydrosilylation of imines, achieving high stereoselectivity and excellent yields (Bezłada et al., 2016).

  • Ruthenium-Catalyzed Asymmetric Reduction of Ketones : Tridentate ligands based on 1,2-diphenylethane-1,2-diamine structure, combined with ruthenium, are utilized in asymmetric transfer hydrogenation of ketones, producing high enantioselectivity (Darwish et al., 2013).

  • Organocatalysis for Asymmetric Diels–Alder Reaction : 1,2-Diamino-1,2-diphenylethane derivatives are used in organocatalysis, particularly for Diels–Alder reactions, showing high selectivity and enantioselectivity, marking the first use of a chiral 1,2-diamine in this context (Kim et al., 2005).

  • Synthesis of Chiral Bisferrocenyl Ligands : Novel chiral tetradentate bisferrocenyl ligands involving 1,2-diphenylethane-1,2-diamine have been synthesized and characterized, showing potential in asymmetric synthesis and catalysis (Xiao, 2007).

  • Investigation of Molecular Structure : The molecular structure of 1,2-diphenylethane has been studied using gas-phase electron diffraction, revealing its predominant molecular form and major geometrical parameters (Shen, 1998).

Safety And Hazards

This compound causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

The fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE) has become an established approach for the bioanalysis of this group of biologically important substances . Future research could focus on improving the yield and reaction kinetics of this process .

properties

IUPAC Name

1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenylethane-1,2-diamine

CAS RN

5700-60-7, 951-87-1, 16635-95-3
Record name meso-1,2-Diphenylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC180201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, 1,2-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16635-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1,2-Diphenylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
774
Citations
R Fulwood, D Parker - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
(1R,2R)-1,2-diphenylethane-1,2-diamine, 1, acts as an effective chiral solvating agent (CSA) in the 1H NMR analysis of the enantiomeric purity of chiral carboxylic acids. In the 2:1 salt …
Number of citations: 69 pubs.rsc.org
HX Duan, Y Zhang, ZZ Zhang… - The Journal of Organic …, 2020 - ACS Publications
A simple chiral primary–tertiary diamine derived from C 2 -symmetric 1,2-diphenylethane-1,2-diamine as the organocatalyst in combination with the trifluoroacetic acid additive for the …
Number of citations: 9 pubs.acs.org
AM Kelly, SD Bull, TD James - Tetrahedron: Asymmetry, 2008 - Elsevier
Practically simple three-component chiral derivatisation protocols for determining the enantiopurity of vicinal C 2 -symmetric diamines by 1 H NMR spectroscopic analysis are described. …
Number of citations: 39 www.sciencedirect.com
AF Al-Hossainy, A Ibrahim - Optical Materials, 2015 - Elsevier
In this paper, a novel transition metal complex, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(diphenylphosphino)-2-((diphenylphosphino)methyl)-3-methylbutanone-1,2-diphenylethane-1,2-…
Number of citations: 42 www.sciencedirect.com
JM Woods, JP Pennington, JF Stobaugh - Chromatographia, 2015 - Springer
The fluorogenic derivatization of 5-hydroxyindoles, catecholamines and catechols with benzylamine (BA) and diphenylethylenediamine (DPE), mediated by the presence of an oxidant …
Number of citations: 4 link.springer.com
K Rajamoorthi, GW Stockton - Spectroscopy Letters, 2001 - Taylor & Francis
The use of the chiral solvating agent, (1R, 2R)- or (1S, 2S)-1, 2-diphenylethane-1, 2-diamine, in the NMR determination of the optical purity of α-chiral acids has been well documented. …
Number of citations: 11 www.tandfonline.com
L Androvič, P Drabina, I Panov, B Frumarová… - Tetrahedron …, 2014 - Elsevier
Herein described the preparation of swelling pearl-like copolymer styrene—4-vinylbenzyl chloride cross-linked by means of tetra(ethylene glycol)-bis(4-vinylbenzyl)ether (200–800 μm). …
Number of citations: 17 www.sciencedirect.com
AJ Finney, MA Hitchman, CL Raston… - Australian Journal of …, 1981 - CSIRO Publishing
The crystal and molecular structures of the complexes [Ni(mstien),(NO2)(H2O)] ClO4 and [Ni(mstien)2(O2N)] Cl are reported (mstien = meso-stilbenediamine, 1,2-diphenylethane-1,2-di-…
Number of citations: 9 www.publish.csiro.au
DJ Morris, AS Partridge, CV Manville, DT Racys… - Tetrahedron …, 2010 - Elsevier
Asymmetric organocatalysis of the addition of acetone to 2-nitrostyrene using N-diphenylphosphinyl-1,2-diphenylethane-1,2-diamine (PODPEN) - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & …
Number of citations: 46 www.sciencedirect.com
CV Manville, G Docherty, R Padda, M Wills - 2011 - Wiley Online Library
Application of Proline‐Functionalised 1,2‐Diphenylethane‐1,2‐diamine (DPEN) in Asymmetric Transfer Hydrogenation of Ketones - Manville - 2011 - European Journal of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.